molecular formula C12H8AsCl B13830601 5H-Dibenzarsenole, 5-chloro- CAS No. 2866-58-2

5H-Dibenzarsenole, 5-chloro-

Cat. No.: B13830601
CAS No.: 2866-58-2
M. Wt: 262.56 g/mol
InChI Key: XYTQQGPRIVXYTL-UHFFFAOYSA-N
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Description

5H-Dibenzarsenole, 5-chloro- is a heterocyclic compound featuring a fused dibenzene-arsenole ring system with a chlorine substituent at the 5-position.

Properties

CAS No.

2866-58-2

Molecular Formula

C12H8AsCl

Molecular Weight

262.56 g/mol

IUPAC Name

5-chlorobenzo[b]arsindole

InChI

InChI=1S/C12H8AsCl/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H

InChI Key

XYTQQGPRIVXYTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3[As]2Cl

Origin of Product

United States

Preparation Methods

The synthesis of 5H-Dibenzarsenole, 5-chloro- can be achieved through several methods. One common synthetic route involves the reaction of 5H-Dibenzarsenole with chlorine gas under controlled conditions . This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete chlorination. Industrial production methods may involve large-scale chlorination processes with stringent safety measures due to the toxic nature of arsenic compounds.

Mechanism of Action

The mechanism of action of 5H-Dibenzarsenole, 5-chloro- involves its interaction with biological molecules. Arsenic compounds are known to bind to thiol groups in proteins, disrupting their function . This can lead to various biological effects, including enzyme inhibition and interference with cellular signaling pathways . The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Structural Confirmation

Common characterization techniques include:

  • 1H-NMR and 13C-NMR for confirming substituent positions and ring systems .
  • Mass spectrometry (MS) and elemental analysis for verifying molecular composition .
  • FT-IR for functional group identification, particularly in chlorinated compounds .

Structural Analogues

a) 5-Chloro-3H-indole (CAS 754948-43-1)
  • Molecular Formula : C₈H₆ClN (molar mass 151.59 g/mol) .
  • Key Differences: Lacks the fused dibenzene-arsenole system but shares a chlorinated heterocyclic core. Chlorine substitution in indoles typically enhances bioactivity and alters electronic properties .
b) 5-Chloro-2(3H)-Benzoxazolone
  • Synthesis : Microwave-assisted methods yield >80% efficiency, contrasting with traditional reflux .
  • Reactivity : The chlorine atom at the 5-position increases electrophilicity, facilitating nucleophilic substitutions .
c) Chlorinated Guaiacols (e.g., 5-chloroguaiacol)
  • Odor Profile: Chlorinated guaiacols exhibit smoky, vanilla-like, or medicinal odors depending on substitution patterns .

Physicochemical Properties

Compound Molar Mass (g/mol) Melting Point (°C) Key Properties
5H-Dibenzarsenole, 5-chloro-* ~275–300 (estimated) N/A Predicted low water solubility due to aromaticity and chlorine
5-Chloro-3H-indole 151.59 N/A High lipophilicity (logP ~2.5)
5-Chloro-2(3H)-benzoxazolone 171.57 180–182 Microwave synthesis optimizes yield

*Estimated based on dibenzo[a,d]cycloheptene derivatives .

Q & A

Basic: What are the established synthetic routes for 5H-Dibenzarsenole derivatives, and how can reaction conditions be optimized for 5-chloro-substituted analogs?

Methodological Answer:
Synthesis of chloro-substituted dibenzarsenoles typically involves cyclization reactions using arsenic-containing precursors. For example, analogous chloro-heterocycles (e.g., 5-chlorobenzotriazole) are synthesized via one-pot methods involving halogenated intermediates and cyclizing agents like trifluoroacetic anhydride (TFAA) . Optimization may include:

  • Temperature control : Reaction yields improve at 80–100°C for cyclization .
  • Catalyst selection : Lewis acids (e.g., ZnCl₂) enhance regioselectivity in chlorinated systems .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) resolves byproducts common in arsenic-containing systems .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing 5H-Dibenzarsenole, 5-chloro-?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify chlorine-induced deshielding in aromatic protons (e.g., δ 7.2–8.5 ppm for chloro-substituted benzannulated systems) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 256.0124 for C₁₂H₈ClAs) and chlorine isotope patterns .
  • X-ray crystallography : Single-crystal analysis resolves arsenic coordination geometry and Cl-substituent orientation (e.g., bond angles of 92–95° in dibenzarsenole cores) .

Advanced: How can researchers address challenges in crystallizing 5H-Dibenzarsenole derivatives for structural validation?

Methodological Answer:
Crystallization difficulties arise from arsenic’s propensity for oxidation and steric hindrance from chlorine. Strategies include:

  • Solvent screening : Use mixed solvents (e.g., DCM/hexane) to slow nucleation and improve crystal quality .
  • Reductive stabilization : Add ascorbic acid to prevent arsenic oxidation during crystallization .
  • Database cross-referencing : Compare with structurally similar compounds in the Protein Data Bank (PDB) to predict packing motifs .

Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR vs. crystallography) for 5-chloro-substituted heterocycles?

Methodological Answer:
Discrepancies between solution-state NMR and solid-state crystallography often stem from dynamic effects (e.g., tautomerism). Mitigation involves:

  • Variable-temperature NMR : Identify conformational equilibria (e.g., 298–343 K ranges) .
  • DFT calculations : Compare experimental NMR shifts with computed values for dominant tautomers .
  • Complementary techniques : Pair XRD with IR spectroscopy to confirm hydrogen bonding networks influencing solid-state structures .

Advanced: What computational methods predict the biological activity of 5H-Dibenzarsenole, 5-chloro- derivatives?

Methodological Answer:

  • Molecular docking : Use software like MOE to model interactions with arsenic-sensitive targets (e.g., thioredoxin reductase), leveraging PDB structures (e.g., 3WCL) for binding site analysis .
  • QSAR modeling : Correlate chlorine’s Hammett σₚ values (≈0.23) with cytotoxicity data from analogous compounds .
  • ADMET profiling : Predict pharmacokinetics using logP values (experimental or computed) and metabolic stability assays in microsomal models .

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